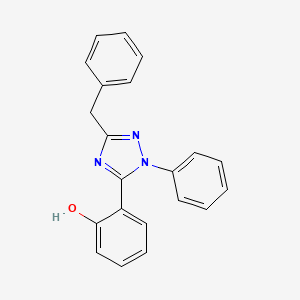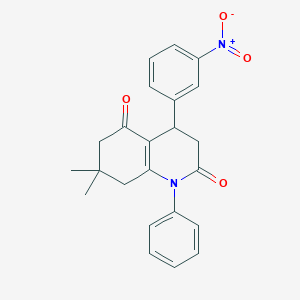![molecular formula C13H22N2O B4922073 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. Bicuculline is a bicyclic compound that contains a piperidine ring and a bicyclo[2.2.1]heptane ring system. It is a white crystalline powder that is soluble in water and ethanol.
作用機序
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of the neurotransmitter GABA. This results in the inhibition of GABAergic neurotransmission, leading to increased neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to increase the release of glutamate, which is an excitatory neurotransmitter, and decrease the release of GABA.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures in animal models, increase neuronal activity, and alter synaptic plasticity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
実験室実験の利点と制限
The main advantage of using bicuculline in lab experiments is its ability to block the GABA-A receptor and study its effects on neuronal activity. However, there are some limitations to its use. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a potent convulsant, and its use in animal models can be harmful. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the use of bicuculline in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to alter the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction. Another area of interest is the study of the mechanisms of epilepsy and other neurological disorders. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures. Finally, bicuculline could be used in the development of new drugs that target the GABA-A receptor and its role in the central nervous system.
合成法
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide can be synthesized from the alkaloid harmaline, which is found in plants such as Peganum harmala. The synthesis involves a series of chemical reactions that include oxidation, cyclization, and reduction. The final product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is used as a tool to block the receptor and study its effects on neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is also used to study the mechanisms of epilepsy and other neurological disorders. It has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)10-3-5-15(6-4-10)12-8-9-1-2-11(12)7-9/h9-12H,1-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCGXCZSPPWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)


![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)

![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)


![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
